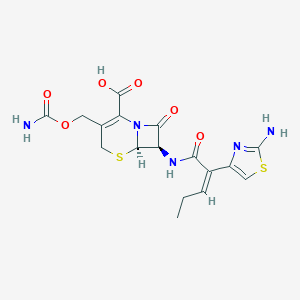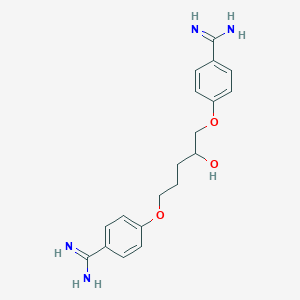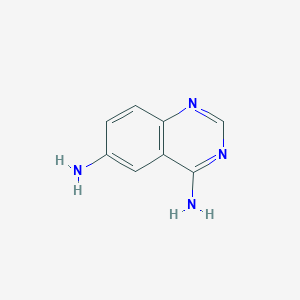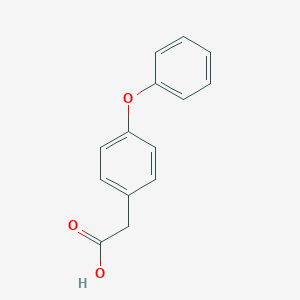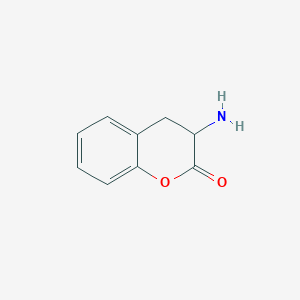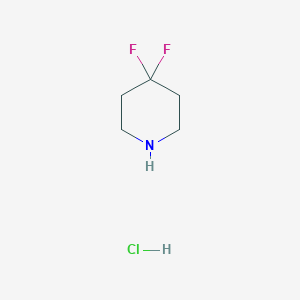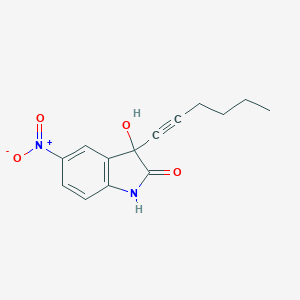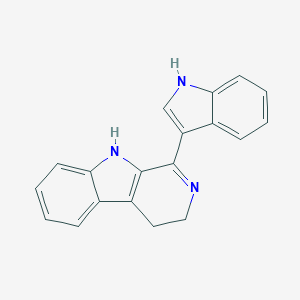
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole, also known as norharmane, is a naturally occurring alkaloid found in various plants and animals. It has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of inflammation. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various molecular targets, including DNA, enzymes, and receptors.
Effets Biochimiques Et Physiologiques
Norharmane has been found to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various receptors, including serotonin receptors, dopamine receptors, and nicotinic receptors. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to modulate various physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Norharmane has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established synthesis method. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole also has some limitations as a research tool. It is relatively insoluble in water, making it difficult to administer in vivo. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess some toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. First, further studies are needed to elucidate the mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. Second, studies are needed to investigate the potential therapeutic applications of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in vivo. Fourth, studies are needed to investigate the potential side effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole and its toxicity profile. Finally, studies are needed to investigate the potential synergistic effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole with other therapeutic agents.
Applications De Recherche Scientifique
Norharmane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant properties, which can protect cells from oxidative stress-induced damage. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess anti-inflammatory properties, which can reduce inflammation and associated tissue damage. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess neuroprotective properties, which can protect neurons from damage caused by various neurotoxic agents.
Propriétés
Numéro CAS |
155885-65-7 |
|---|---|
Nom du produit |
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole |
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H15N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-8,11,21-22H,9-10H2 |
Clé InChI |
JMLJYZDAWISAJY-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
SMILES canonique |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
Synonymes |
isoeudistomin U |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
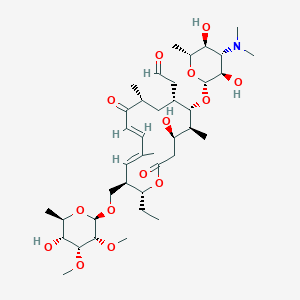
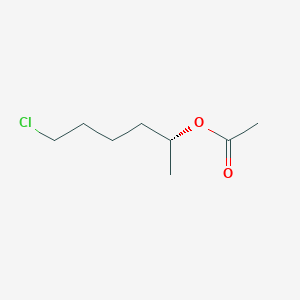
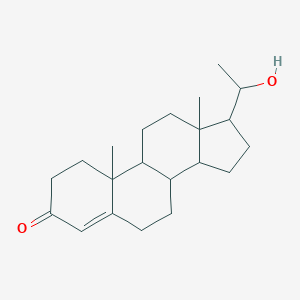
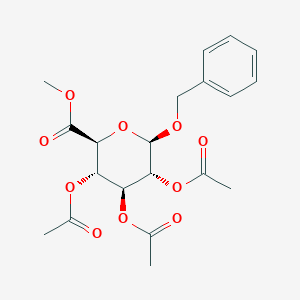
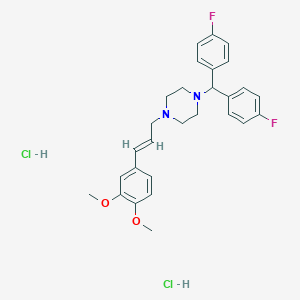
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
